molecular formula C11H17ClN2O2 B7896729 S-1-N-CBZ-propane-1,2-diamine-HCl CAS No. 934634-54-5

S-1-N-CBZ-propane-1,2-diamine-HCl

Cat. No.: B7896729
CAS No.: 934634-54-5
M. Wt: 244.72 g/mol
InChI Key: WPMPQSQLDKMQRB-FVGYRXGTSA-N
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Description

S-1-N-CBZ-propane-1,2-diamine-HCl: is a chemical compound with the molecular formula C11H17ClN2O2 and a molecular weight of 244.71788 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods: Industrial production methods for S-1-N-CBZ-propane-1,2-diamine-HCl often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: S-1-N-CBZ-propane-1,2-diamine-HCl can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, S-1-N-CBZ-propane-1,2-diamine-HCl is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions .

Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of S-1-N-CBZ-propane-1,2-diamine-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

  • S-1-N-CBZ-propane-1,3-diamine-HCl
  • S-1-N-CBZ-butane-1,2-diamine-HCl
  • S-1-N-CBZ-ethane-1,2-diamine-HCl

Comparison: Compared to similar compounds, S-1-N-CBZ-propane-1,2-diamine-HCl is unique due to its specific molecular structure, which confers distinct reactivity and stability. Its applications in various fields highlight its versatility and importance in scientific research and industrial processes .

Properties

IUPAC Name

benzyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c1-9(12)7-13-11(14)15-8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3,(H,13,14);1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMPQSQLDKMQRB-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OCC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934634-54-5, 934660-64-7
Record name Carbamic acid, N-[(2S)-2-aminopropyl]-, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934634-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl N-[(2S)-2-aminopropyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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